4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide
描述
4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide, also known as MNIP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide exerts its pharmacological effects through the inhibition of PDE5, which results in increased levels of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells. This mechanism of action is similar to that of sildenafil, a well-known PDE5 inhibitor used for the treatment of erectile dysfunction. 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has also been shown to inhibit the activity of other PDE isoforms, such as PDE1, PDE2, and PDE3.
Biochemical and Physiological Effects:
4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has been shown to reduce blood pressure, improve cardiac function, and attenuate pulmonary hypertension. 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has been shown to inhibit the growth of cancer cells and viral replication.
实验室实验的优点和局限性
4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PDE5, with a higher affinity than sildenafil. 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has also been shown to have a longer half-life than sildenafil, making it a more effective inhibitor of PDE5. However, 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetic properties.
未来方向
For research on 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide include optimization of its pharmacokinetic properties, identification of its molecular targets, and evaluation of its safety and efficacy in clinical trials. 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide may also have potential for use in combination therapy with other drugs, such as anti-inflammatory agents or chemotherapeutic agents.
科学研究应用
4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the notable applications of 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide is its use as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in regulating smooth muscle contraction in the cardiovascular system. 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has also been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.
属性
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N'-nitropiperazine-1-carboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4S/c1-10-2-4-11(5-3-10)22(20,21)16-8-6-15(7-9-16)12(13)14-17(18)19/h2-5H,6-9H2,1H3,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCBQKIURGSDEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=N[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)/C(=N/[N+](=O)[O-])/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。